molecular formula C6H14ClNO B13592959 trans-2-Methyltetrahydropyran-4-amine;hydrochloride

trans-2-Methyltetrahydropyran-4-amine;hydrochloride

Cat. No.: B13592959
M. Wt: 151.63 g/mol
InChI Key: AVADPQZSGFARIV-IBTYICNHSA-N
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Description

trans-2-Methyltetrahydropyran-4-amine;hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring substituted with a methyl group and an amine group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyltetrahydropyran-4-amine;hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Methyl Group: A methyl group is introduced at the 2-position of the tetrahydropyran ring through alkylation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methyltetrahydropyran-4-amine;hydrochloride can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydropyran derivatives, amine derivatives, and oxides .

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: trans-2-Methyltetrahydropyran-4-amine;hydrochloride is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand enzyme-substrate interactions.

Medicine:

    Pharmaceuticals: It is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders.

Industry:

Mechanism of Action

The mechanism of action of trans-2-Methyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their function. The tetrahydropyran ring provides structural stability, allowing the compound to interact with enzymes and receptors effectively. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

    trans-2-Methyltetrahydropyran-4-amine: The free amine form without the hydrochloride salt.

    2-Methyltetrahydropyran-4-amine: A similar compound without the trans configuration.

    Tetrahydropyran-4-amine: The parent compound without the methyl substitution.

Uniqueness: trans-2-Methyltetrahydropyran-4-amine;hydrochloride is unique due to its specific trans configuration, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2R,4S)-2-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

AVADPQZSGFARIV-IBTYICNHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)N.Cl

Canonical SMILES

CC1CC(CCO1)N.Cl

Origin of Product

United States

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